2-((1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethyl acetate
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Overview
Description
2-((1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethyl acetate is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes a pyrazole ring substituted with methyl and diphenyl groups, and an ethyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethyl acetate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Substitution Reactions: The methyl and diphenyl groups are introduced through substitution reactions using appropriate reagents and catalysts.
Esterification: The final step involves the esterification of the hydroxyl group with acetic acid or acetic anhydride to form the ethyl acetate moiety.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-((1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters or amides.
Scientific Research Applications
2-((1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazole: A similar compound with a pyrazole ring substituted with diphenyl groups.
1-Methyl-3,5-diphenyl-1H-pyrazole: A closely related compound with a methyl group at position 1 of the pyrazole ring.
Uniqueness
2-((1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethyl acetate is unique due to the presence of the ethyl acetate moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrazole derivatives and contributes to its specific applications and reactivity.
Biological Activity
The compound 2-((1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy)ethyl acetate is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole derivatives are known for a variety of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be depicted as follows:
This compound features a pyrazole ring substituted with methyl and diphenyl groups, as well as an ether linkage to an ethyl acetate moiety. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 6.25 µg/mL against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
Compound A | 6.25 | Klebsiella pneumoniae |
Compound B | 28 | Escherichia coli |
Compound C | 30 | Fusarium oxysporum |
Anticancer Potential
The anticancer potential of pyrazole derivatives has been extensively studied. Research indicates that similar compounds can act as inhibitors of key signaling pathways involved in cancer progression. For example, derivatives have been shown to inhibit AMPK pathways, leading to reduced cell proliferation in various cancer cell lines . Studies suggest that the introduction of specific substituents can enhance the anticancer activity of these compounds.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives function as enzyme inhibitors, particularly targeting kinases involved in cancer cell signaling.
- Antioxidant Activity : Some studies have reported antioxidant properties that can protect cells from oxidative stress.
- Disruption of Cell Membranes : Antimicrobial activity may stem from the ability to disrupt bacterial cell membranes, leading to cell lysis.
Case Studies
Several case studies have investigated the biological effects of pyrazole derivatives:
- Study on Antimicrobial Efficacy : A comparative study showed that a series of pyrazole derivatives exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications in the pyrazole ring significantly influenced the bioactivity .
- Anticancer Activity Assessment : In vitro studies demonstrated that certain pyrazole derivatives induced apoptosis in cancer cell lines through AMPK pathway inhibition. This suggests that structural modifications could enhance their therapeutic efficacy .
Properties
Molecular Formula |
C20H20N2O3 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-(1-methyl-3,5-diphenylpyrazol-4-yl)oxyethyl acetate |
InChI |
InChI=1S/C20H20N2O3/c1-15(23)24-13-14-25-20-18(16-9-5-3-6-10-16)21-22(2)19(20)17-11-7-4-8-12-17/h3-12H,13-14H2,1-2H3 |
InChI Key |
VDGCVSPGOUJXGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOC1=C(N(N=C1C2=CC=CC=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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